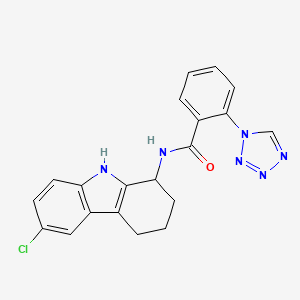
3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that features a benzofuran and a carbazole moiety. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Introduction of the Carbazole Moiety: The carbazole structure can be synthesized through cyclization reactions involving aniline derivatives.
Coupling Reactions: The benzofuran and carbazole moieties can be coupled using amide bond formation reactions, often involving reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can be used to modify the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to hydrogenated products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Compounds with benzofuran and carbazole structures often exhibit significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydrobenzofuran-5-yl)-N-(carbazol-1-yl)propanamide
- 3-(2,3-dihydrobenzofuran-5-yl)-N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Uniqueness
The presence of the fluoro group in 3-(2,3-dihydrobenzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H23FN2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C23H23FN2O2/c24-16-6-7-19-18(13-16)17-2-1-3-20(23(17)26-19)25-22(27)9-5-14-4-8-21-15(12-14)10-11-28-21/h4,6-8,12-13,20,26H,1-3,5,9-11H2,(H,25,27) |
InChI Key |
OFCZVLHAEXBBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCC4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11005589.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11005595.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea](/img/structure/B11005601.png)


![Methyl 2-[(11AS)-5-(3-chlorophenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11005613.png)
![N-(6-methylpyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11005616.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11005621.png)
![4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11005625.png)
![Ethyl (2-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11005626.png)
![trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005628.png)
![N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11005646.png)
![3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11005650.png)
![3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B11005658.png)
